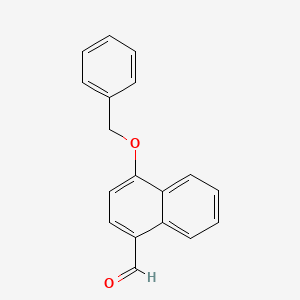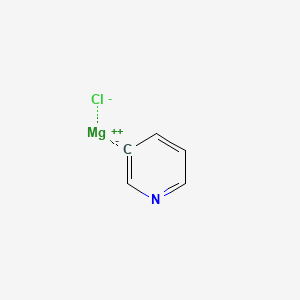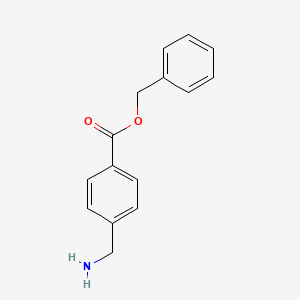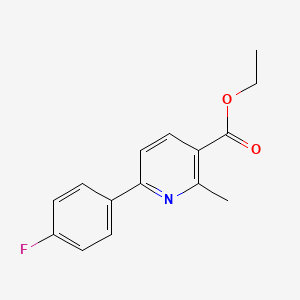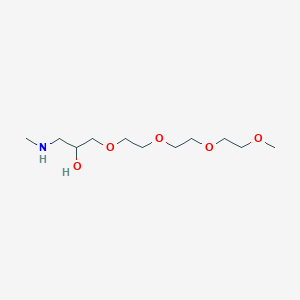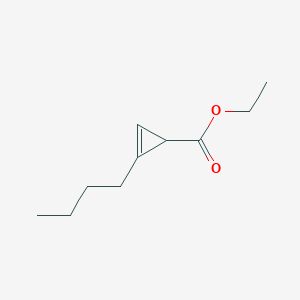
Ethyl 2-butylcycloprop-2-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-butylcycloprop-2-ene-1-carboxylate is an organic compound with a unique cyclopropene ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-butylcycloprop-2-ene-1-carboxylate can be synthesized through the reaction of cycloprop-2-ene carboxylic acids with ethyl iodide in the presence of a base such as lithium diisopropylamide (LDA). The reaction typically involves cooling the reaction mixture to low temperatures (around -78°C) to control the reactivity and ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of reagents to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-butylcycloprop-2-ene-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where the ethyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOMe) or other alkoxide bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-butylcycloprop-2-ene-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Chemical Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and developing enzyme inhibitors.
Material Science: It can be used in the synthesis of polymers and other materials with unique properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds that could have therapeutic applications.
Mecanismo De Acción
The mechanism by which ethyl 2-butylcycloprop-2-ene-1-carboxylate exerts its effects involves the reactivity of the cyclopropene ring. The strained ring system is prone to undergo ring-opening reactions, which can lead to the formation of reactive intermediates such as carbenes. These intermediates can then participate in various chemical transformations, including insertion into C-H bonds or addition to multiple bonds .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2,3-diphenylcycloprop-2-ene-1-carboxylate: This compound has a similar cyclopropene ring structure but with phenyl groups instead of butyl groups.
Cycloprop-2-ene carboxylic acid derivatives: These compounds share the cyclopropene ring and carboxylate functionality but differ in their substituents.
Uniqueness
Ethyl 2-butylcycloprop-2-ene-1-carboxylate is unique due to its specific combination of a butyl group and an ethyl ester, which imparts distinct reactivity and properties compared to other cyclopropene derivatives. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous.
Propiedades
IUPAC Name |
ethyl 2-butylcycloprop-2-ene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-3-5-6-8-7-9(8)10(11)12-4-2/h7,9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGWUJQDJAHNRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC1C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


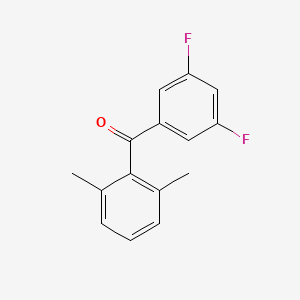

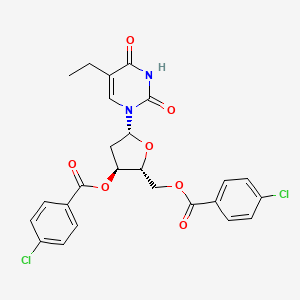
![Methyl-[3-(4,4,5,5,5-pentafluoropentylthio)-propyl]-amine](/img/structure/B6316529.png)

